molecular formula C22H23N3O6 B2984108 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 954092-82-1

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No.: B2984108
CAS No.: 954092-82-1
M. Wt: 425.441
InChI Key: QGWKJRBMXPJLLA-UHFFFAOYSA-N
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Description

This compound features a central oxalamide bridge (N1-C(O)-C(O)-N2) connecting two distinct moieties:

  • N2-substituent: A 2-oxoethyl chain bearing a 2-phenylmorpholino group. The morpholino ring (a six-membered amine-ether heterocycle) and phenyl group may enhance solubility and modulate receptor binding.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6/c26-20(25-8-9-29-19(14-25)15-4-2-1-3-5-15)13-23-21(27)22(28)24-16-6-7-17-18(12-16)31-11-10-30-17/h1-7,12,19H,8-11,13-14H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWKJRBMXPJLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic compound notable for its complex structure and potential biological activities. This compound features a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to an oxalamide group, which is associated with various pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C19H21N3O4C_{19}H_{21}N_{3}O_{4}. Its structure includes:

  • Benzodioxane moiety : Known for its diverse biological activities.
  • Oxalamide functional group : Contributes to the compound's potential as a therapeutic agent.

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activities, including:

  • Enzyme Inhibition : Interaction studies have shown favorable binding affinities to enzymes such as alpha-glucosidase and acetylcholinesterase, which are critical in metabolic and neurological pathways.

In Vitro Studies

In vitro evaluations have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various studies regarding its biological activity:

Study ReferenceAssay TypeTarget Enzyme/PathwayIC50 (μM)Observations
PARP1 InhibitionPoly(ADP-ribose) polymerase5.8Significant inhibition observed; lead for optimization.
Enzyme BindingAlpha-glucosidaseN/AFavorable interaction predicted via docking studies.
Enzyme BindingAcetylcholinesteraseN/APotential for neuroprotective effects.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes : By binding to active sites on target enzymes, it may reduce their activity, thus modulating metabolic pathways.
  • Antioxidant Properties : Compounds with similar structural features have shown antioxidant activity, which could contribute to their therapeutic effects.

Case Studies

Several case studies have explored the efficacy of compounds structurally related to this compound:

  • Study on PARP Inhibitors : A study identified a related compound that inhibited PARP1 with an IC50 of 0.88 μM, leading to further modifications that enhanced potency .
  • Neuroprotective Effects : Research indicates that similar compounds can protect against neurodegenerative conditions by inhibiting acetylcholinesterase activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The evidence highlights compounds sharing the 2,3-dihydrobenzo[b][1,4]dioxin core but differing in substituents and functional groups. Key examples include:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity (if reported)
Target Compound: N1-(2,3-Dihydrobenzo[...]oxalamide Not provided Not provided Oxalamide bridge, 2-phenylmorpholino Not reported in evidence
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-(dimethylamino)methyl]phenyl-... [CS-0309467] C23H25N3O3 391.46 Pyridin-3-amine, dimethylaminomethylphenyl Research use only; unvalidated for medical applications
Ethyl (E)-2-benzamido-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)but-3-enoate (3f) Not provided Not provided Benzamido group, α,β-unsaturated ester Synthetic intermediate; 65% yield via flash chromatography
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3-methoxybenzyl)ethan-1-amine (16) Not provided Not provided Ethanamine linker, 3-methoxybenzyl Inhibitor of Venezuelan equine encephalitis virus (VEEV)

Key Differences and Implications

(a) Functional Group Variations
  • Oxalamide vs. Amine/Ester Linkers: The target compound’s oxalamide bridge contrasts with simpler amine (e.g., compound 16) or ester (e.g., 3f) linkers.
  • Morpholino vs. Aromatic Substitutents: The 2-phenylmorpholino group in the target may enhance water solubility compared to purely aromatic substituents (e.g., 3-methoxybenzyl in compound 16), which could reduce bioavailability due to hydrophobicity.

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